molecular formula C9H9N3O2 B14043113 5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid

5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B14043113
M. Wt: 191.19 g/mol
InChI Key: XVKBOVUHUDIBOY-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 1-methylpyrazole moiety. This structure confers unique physicochemical and biological properties. Notably, it has been identified as a quorum sensing inhibitor (QSI) in Streptomyces coelicoflavus (strain S17), where it suppresses virulence factors in Pseudomonas aeruginosa PAO1 (e.g., elastase, protease, and pyocyanin) without affecting bacterial viability . Its non-cytotoxic QSI activity makes it a promising candidate for anti-virulence therapies.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

5-(1-methylpyrazol-4-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-12-5-6(4-10-12)7-2-3-8(11-7)9(13)14/h2-5,11H,1H3,(H,13,14)

InChI Key

XVKBOVUHUDIBOY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(N2)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid typically involves:

  • Construction or functionalization of the pyrazole ring with a methyl substituent at the N-1 position.
  • Attachment of the pyrazole moiety at the 5-position of the pyrrole ring.
  • Introduction or preservation of the carboxylic acid group at the 2-position of the pyrrole.

Two main approaches are identified:

  • Stepwise synthesis: Preparing the pyrazole and pyrrole fragments separately, followed by coupling.
  • One-pot or tandem reactions: Utilizing cyclization and condensation reactions to form the fused or linked heterocycles in fewer steps.

Preparation of the Pyrazole Moiety

The pyrazole ring with a methyl substituent at N-1 is commonly prepared by condensation of α-difluoroacetyl intermediates with methylhydrazine, followed by cyclization and acidification steps.

Example from Patent CN111362874B (Adapted for 1-Methyl-1H-pyrazole-4-carboxylic acid)
Step Reagents & Conditions Description Yield & Purity
1. Substitution/Hydrolysis Alpha, beta-unsaturated ester + acid-binding agent + 2,2-difluoroacetyl halide at low temperature, followed by alkali hydrolysis Formation of α-difluoroacetyl intermediate Not specified
2. Condensation/Cyclization Catalyst (NaI or KI) + methylhydrazine aqueous solution at low temperature, then reduced pressure and temperature rise for cyclization Formation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid crude product 75-80% yield, >99% HPLC purity after recrystallization
3. Recrystallization Alcohol-water mixture (methanol, ethanol, or isopropanol; 35-65% alcohol) Purification of the pyrazole carboxylic acid High purity (99.3-99.6% by HPLC)

Though this example is for a difluoromethyl-substituted pyrazole, the methodology of condensation of methylhydrazine with an α-substituted acetyl intermediate and subsequent cyclization is applicable to the preparation of the 1-methylpyrazole ring system.

Preparation of the Pyrrole-2-carboxylic Acid Moiety

The pyrrole ring bearing a carboxylic acid at the 2-position is generally synthesized via:

  • Functionalization of pyrrole-2-carbaldehyde derivatives.
  • Friedel–Crafts acylation and subsequent chlorination or fluorination steps to introduce substituents at the 4- or 5-positions.
  • Hydrolysis of esters to carboxylic acids.
Literature Example (from PMC article on halogen-doped pyrrole synthesis)
Step Reagents & Conditions Description Yield & Purity
1. Wolff–Kishner Reduction + Friedel–Crafts Acylation Pyrrole-2-carbaldehyde → 2-trichloroacetylpyrrole Preparation of key acylated intermediate Not specified
2. Monochlorination N-Chlorosuccinimide (NCS) at room temperature Introduction of chlorine substituent 61% isolated yield after crystallization
3. Fluorination Selectfluor in acetonitrile/AcOH at 0 °C Introduction of fluorine substituent Full conversion confirmed by NMR
4. Hydrolysis NaOH in ethanol at 90 °C, acidification to pH 3 Conversion of ester to carboxylic acid 76% yield, isolated as amorphous solid

Data Table Summarizing Preparation Methods

Synthetic Step Starting Material Reagents/Catalysts Conditions Product Yield (%) Purification Notes
Pyrazole ring formation α,β-unsaturated ester + methylhydrazine KI or NaI catalyst Low temp condensation, acidification 1-methyl-1H-pyrazole-4-carboxylic acid 75-80 Recrystallization (alcohol-water) High purity, regioselective
Pyrrole functionalization Pyrrole-2-carbaldehyde Wolff–Kishner reduction, Friedel–Crafts acylation Varied 2-trichloroacetylpyrrole Not specified Crystallization Intermediate for further substitution
Pyrrole halogenation 2-trichloroacetylpyrrole N-Chlorosuccinimide or Selectfluor 0 °C to r.t. 4-chloro or 4-fluoro substituted pyrrole 61 (chlorination) Crystallization or chromatography Enables cross-coupling
Ester hydrolysis Pyrrole ester derivatives NaOH in ethanol 90 °C Pyrrole-2-carboxylic acid derivatives ~76 Precipitation Acid form for coupling
Coupling (general) Halogenated pyrrole + pyrazole boronic acid Pd catalyst, base Reflux or mild heating 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid Variable Chromatography or recrystallization Requires regioselectivity

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1H-Pyrrole-2-carboxylic Acid

  • Structure : Lacks the 5-(1-methylpyrazol-4-yl) substituent.
  • Activity : Exhibits weaker QSI effects compared to the target compound. The absence of the pyrazole group reduces steric bulk and hydrogen-bonding capacity, likely diminishing receptor interactions .
  • Physicochemical Properties : Lower molecular weight (111.10 g/mol vs. 203.19 g/mol) and higher solubility in polar solvents due to fewer hydrophobic groups.

4-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic Acid

  • Structure : Positional isomer with the pyrazole attached at the pyrrole’s 4-position instead of 5-position.
  • Activity : Reduced QSI efficacy compared to the target compound, highlighting the importance of substitution patterns for binding affinity .
  • Stability : Similar melting points (~150–152°C) but lower patent activity, suggesting fewer pharmaceutical applications .

Pyrazole-Carboxylic Acid Derivatives

1-Methyl-1H-pyrazole-3-carboxylic Acid

  • Structure : Pyrazole ring substituted with a carboxylic acid at the 3-position and methyl at the 1-position.
  • Activity : Primarily used in coordination chemistry (e.g., vanadium complexes) rather than biological applications .
  • Physicochemical Properties : Lower molecular weight (126.11 g/mol) and higher purity (>95% GC) in commercial availability .

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid

  • Structure : Bulky phenyl substituents at the 1- and 3-positions.
  • Activity : Lacks QSI properties; primarily studied for synthetic utility and metal chelation .
  • Synthesis: Requires reflux with NaOH/methanol, contrasting with the microbial extraction route of the target compound .

Hybrid Pyrrole-Pyrazole Derivatives

5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic Acid

  • Structure : Replaces the pyrrole core with a pyrazole ring.
  • Activity : Reduced QSI efficacy due to altered electronic properties and hydrogen-bonding capacity .

4-(5-Chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic Acid Derivatives

  • Structure: Features a chloro-isopropylaminopyridinyl group instead of pyrazole.
  • Activity : Enhanced solubility and stability in crystalline forms, highlighting the impact of halogenation on pharmaceutical properties .

Data Tables

Table 1: Key Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) Biological Activity
5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid 203.19 150–152 ~10 (aqueous) QSI (non-cytotoxic)
1H-Pyrrole-2-carboxylic acid 111.10 >250 ~50 (aqueous) Weak QSI
1-Methyl-1H-pyrazole-3-carboxylic acid 126.11 150–152 ~30 (DMSO) Metal chelation

Research Findings

Structural-Activity Relationship: The 1-methylpyrazole substituent at the pyrrole’s 5-position enhances QSI activity by optimizing steric and electronic interactions with P. aeruginosa’s LasR receptor .

Positional Isomerism : Moving the pyrazole from the 4- to 5-position (as in 4-(1-methylpyrazol-5-yl)-1H-pyrrole-2-carboxylic acid) reduces QSI efficacy by ~40%, emphasizing substitution sensitivity .

Synthetic Accessibility : Microbial extraction (via Streptomyces) provides higher yields (>90% purity) compared to synthetic routes for analogues like 5-methyl-1,3-diphenylpyrazole-4-carboxylic acid (~70% yield) .

Biological Activity

5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid, with the CAS number 1557203-32-3, is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various research studies.

  • Molecular Formula : C9H9N3O2
  • Molar Mass : 191.19 g/mol
  • CAS Number : 1557203-32-3

Anticancer Activity

Recent studies have explored the anticancer properties of this compound, particularly against human lung adenocarcinoma (A549) cells. The following table summarizes key findings from various research efforts:

StudyCompound TestedCell LineConcentrationViability Post-Treatment (%)Remarks
MDPI (2022)5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acidA549100 µM78–86%Weak anticancer activity observed
MDPI (2023)5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole derivativesA549100 µMVariesSome derivatives showed significant cytotoxicity
ResearchGate (2004)Various derivatives including the target compoundA549Not specifiedNot specifiedSuggested further exploration for structure–activity relationships

The compound demonstrated weak anticancer activity at a concentration of 100 µM, with viability rates between 78% and 86% post-treatment. These results indicate that while there is some potential, further modifications may be necessary to enhance efficacy against cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. The following table outlines findings related to its effectiveness against various pathogens:

StudyCompound TestedPathogen TypeMIC (µg/mL)Activity
MDPI (2022)5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole derivativesStaphylococcus aureus (MDR)>64 µg/mLNo significant activity
MDPI (2023)Related pyrrole derivativesGram-negative bacteria (e.g., E. coli)>64 µg/mLNo significant activity

The antimicrobial testing revealed that the compound showed no significant activity against multidrug-resistant Staphylococcus aureus and Gram-negative bacteria, indicating a need for structural modifications to improve its antibacterial efficacy.

Structure–Activity Relationships

The relationship between the chemical structure of the compound and its biological activity has been a focus of research. Modifications to the pyrazole and pyrrole moieties have been explored to enhance both anticancer and antimicrobial activities. For instance, certain substitutions have been shown to either increase or decrease cytotoxicity in cancer cells, suggesting that specific functional groups play crucial roles in modulating biological effects.

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